Cas no 1807920-02-0 (3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans)

3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans
-
3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1667065-0.05g |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 0.05g |
$205.0 | 2023-07-10 | ||
Enamine | EN300-1667065-0.1g |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 0.1g |
$306.0 | 2023-07-10 | ||
Enamine | EN300-1667065-50mg |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 50mg |
$205.0 | 2023-09-21 | ||
Enamine | EN300-1667065-250mg |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 250mg |
$438.0 | 2023-09-21 | ||
Enamine | EN300-1667065-10000mg |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 10000mg |
$3807.0 | 2023-09-21 | ||
Enamine | EN300-1667065-2500mg |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 2500mg |
$1735.0 | 2023-09-21 | ||
Enamine | EN300-1667065-0.25g |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 0.25g |
$438.0 | 2023-07-10 | ||
Enamine | EN300-1667065-1.0g |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 1.0g |
$884.0 | 2023-07-10 | ||
Enamine | EN300-1667065-0.5g |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 0.5g |
$691.0 | 2023-07-10 | ||
Enamine | EN300-1667065-2.5g |
rac-(2R,3S)-3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans |
1807920-02-0 | 2.5g |
$1735.0 | 2023-07-10 |
3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans Related Literature
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
Additional information on 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans
Introduction to 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans (CAS No. 1807920-02-0)
The compound 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans (CAS No. 1807920-02-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the benzothiophene family, a structural motif widely recognized for its pharmacological properties and biological relevance. The presence of both amino and bromo substituents, along with a methyl group and a dione moiety, endows this molecule with unique chemical and biological characteristics that make it a promising candidate for further research and development.
Recent studies have highlighted the importance of benzothiophene derivatives in the discovery of novel therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans contributes to its potential as a scaffold for drug design. The trans configuration of the molecule suggests steric and electronic properties that could influence its interaction with biological targets.
In the realm of medicinal chemistry, the synthesis and characterization of this compound have been areas of intense interest. The dione group in the molecule can participate in various chemical reactions, making it a versatile intermediate for further functionalization. Researchers have explored its reactivity in terms of nucleophilic addition and substitution reactions, which are crucial for developing more complex derivatives. The amino group provides a site for hydrogen bonding interactions, which are essential for binding to biological receptors.
The bromo substituent on the benzothiophene ring adds another layer of reactivity, enabling electrophilic aromatic substitution reactions that can be exploited for drug modification. This feature has been particularly useful in designing molecules with enhanced binding affinity and selectivity. The methyl group at the 2-position influences the electronic distribution across the ring system, potentially affecting the compound's solubility and metabolic stability.
Current research in this area focuses on understanding the molecular mechanisms by which 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans interacts with biological targets. Computational studies have been employed to model its binding affinity to various proteins and enzymes. These simulations have provided insights into the optimal positioning of functional groups for maximum interaction with target molecules.
Experimental validation of these computational predictions has involved biochemical assays and X-ray crystallography studies. These approaches have confirmed that the compound can form stable complexes with key biological targets, suggesting its potential as an active pharmaceutical ingredient (API). The ability to modulate its structure further has opened up avenues for developing analogs with improved pharmacokinetic profiles.
The pharmaceutical industry has shown considerable interest in this compound due to its structural features and demonstrated biological activity. Preclinical studies are underway to evaluate its safety and efficacy in various disease models. These studies aim to establish dosing regimens and identify potential side effects before moving into human clinical trials.
The development of 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans as a therapeutic agent aligns with broader trends in drug discovery towards rational design based on structural biology data. Advances in high-throughput screening technologies have facilitated the identification of lead compounds like this one from large libraries of synthetic molecules.
In conclusion,3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans (CAS No. 1807920-02) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive scaffold for drug design, while ongoing research continues to uncover new therapeutic possibilities. As our understanding of molecular interactions deepens, this compound is poised to play a vital role in next-generation medicinal chemistry efforts.
1807920-02-0 (3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, trans) Related Products
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)




